3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde structure elucidation
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde structure elucidation
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a molecule of interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in pharmacologically active compounds, known for a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial effects.[1] This guide will proceed from a plausible synthetic route to the integration of various spectroscopic techniques, providing both the theoretical basis and practical protocols for unambiguous structure confirmation.
Contextual Framework: Synthesis of the Target Molecule
A robust structural elucidation begins with an understanding of the molecule's synthetic origin. This knowledge provides insight into potential impurities, side products, and the expected molecular framework. A prevalent and effective method for constructing 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][3][4]
For the target molecule, 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, a logical synthetic pathway involves the cycloaddition of 3,5-dimethylbenzonitrile oxide with propargyl aldehyde or a protected equivalent. The nitrile oxide can be generated in situ from the corresponding 3,5-dimethylbenzaldoxime.
Caption: Plausible synthetic route via [3+2] cycloaddition.
Spectroscopic Elucidation Strategy
A multi-pronged analytical approach is essential for unambiguous structure determination. This guide utilizes Mass Spectrometry (MS) for molecular formula confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) techniques for mapping the carbon-hydrogen framework and establishing connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a self-validating system; the calculated mass for a proposed formula must match the experimental mass to within a few parts per million (ppm).
Expected Data: For 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, the molecular formula is C₁₂H₁₁NO₂.
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Calculated Monoisotopic Mass: 201.0790 g/mol .
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Expected HRMS (ESI+) Result: An [M+H]⁺ ion at m/z 202.0863.
Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry will reveal characteristic fragmentation patterns. The isoxazole ring is known to undergo cleavage, which can provide structural confirmation.[5] Key expected fragments would arise from:
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Loss of CO from the aldehyde (M-28).
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Cleavage of the isoxazole ring.
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Loss of the aldehyde group (M-29).
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Formation of the 3,5-dimethylbenzoyl cation.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₂H₁₁NO₂⁺ | 201.08 |
| [M-CHO]⁺ | C₁₁H₁₁NO⁺ | 172.09 |
| [C₉H₉]⁺ | 3,5-Dimethylphenyl cation | 119.07 |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The presence or absence of characteristic absorption bands provides direct evidence for parts of the molecular structure.
Expected Data: The IR spectrum should display strong, characteristic absorption bands confirming the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aldehyde | C=O Stretch | ~1700-1720 | Strong, sharp peak indicative of an aromatic aldehyde. |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Two weak bands characteristic of the aldehyde C-H bond. |
| Aromatic Ring | C=C Stretch | ~1600, ~1450-1500 | Multiple bands confirming the phenyl ring.[6] |
| Isoxazole Ring | C=N Stretch | ~1600-1615 | Confirms the presence of the isoxazole heterocycle.[6][7] |
| Isoxazole Ring | N-O Stretch | ~1110-1170 | Supports the isoxazole ring structure.[7][8] |
| Methyl Groups | C-H Stretch | ~2850-2960 | Aliphatic C-H stretching.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing detailed information about the hydrogen and carbon environments and their connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[9][10][11]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration |
| H-a | Aldehyde | ~9.9 - 10.1 | Singlet (s) | 1H |
| H-b | Isoxazole C4-H | ~6.8 - 7.0 | Singlet (s) | 1H |
| H-c | Aromatic (meta) | ~7.4 - 7.5 | Singlet (s) | 2H |
| H-d | Aromatic (para) | ~7.2 - 7.3 | Singlet (s) | 1H |
| H-e | Methyl | ~2.4 | Singlet (s) | 6H |
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Carbon Label | Description | Predicted δ (ppm) |
| C-1 | Aldehyde C=O | ~185 |
| C-2 | Isoxazole C5 | ~170 |
| C-3 | Isoxazole C3 | ~163 |
| C-4 | Aromatic C-ipso | ~139 |
| C-5 | Aromatic C-meta | ~131 |
| C-6 | Aromatic C-ipso (Me) | ~129 |
| C-7 | Aromatic C-para | ~126 |
| C-8 | Isoxazole C4 | ~105 |
| C-9 | Methyl | ~21 |
2D NMR for Connectivity Confirmation:
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COSY (Correlation Spectroscopy): While limited in this molecule due to the number of singlet protons, it would confirm the absence of ¹H-¹H coupling between the distinct aromatic, isoxazole, aldehyde, and methyl protons.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It is essential for definitively assigning the protonated carbons.
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H-a correlates to C-1
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H-b correlates to C-8
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H-c correlates to C-7
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H-d correlates to C-5
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H-e correlates to C-9
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity between fragments.
Key Expected HMBC Correlations:
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance |
| Aldehyde H (H-a) | Isoxazole C5 (C-2), Isoxazole C4 (C-8) | Connects the aldehyde to the isoxazole ring at the C5 position. |
| Isoxazole H (H-b) | Isoxazole C5 (C-2), Isoxazole C3 (C-3), Aldehyde C=O (C-1) | Confirms the aldehyde position and the isoxazole ring structure. |
| Aromatic H (H-c, H-d) | Aromatic C-ipso (C-6), Isoxazole C3 (C-3) | Connects the dimethylphenyl group to the isoxazole ring at the C3 position. |
| Methyl H (H-e) | Aromatic C-ipso (Me) (C-4), Aromatic C-meta (C-5) | Confirms the position of the methyl groups on the phenyl ring. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[11]
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¹H NMR: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.
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2D NMR: Use standard instrument parameter sets for COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.[9]
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Acquisition: Infuse the sample directly into the source. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-500).
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Data Analysis: Compare the measured exact mass of the most abundant ion with the theoretical mass calculated for the protonated molecule [C₁₂H₁₁NO₂ + H]⁺. The mass error should be less than 5 ppm.
Conclusion
The structural elucidation of 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is achieved through a systematic and integrated analytical strategy. HRMS confirms the molecular formula C₁₂H₁₁NO₂. IR spectroscopy validates the presence of critical aldehyde, aromatic, and isoxazole functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, confirming the substitution pattern on both the phenyl and isoxazole rings. This self-validating workflow, where data from each technique corroborates the others, provides the high level of certainty required in chemical research and drug development.
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